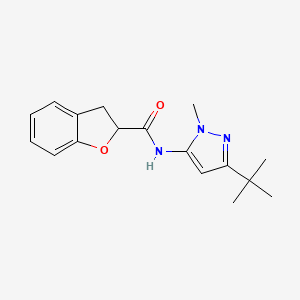
(2,6-Dimethylmorpholin-4-yl)-(1-ethylindol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylmorpholin-4-yl)-(1-ethylindol-3-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMEM and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of DMEM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in disease progression. DMEM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer progression. DMEM has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in Alzheimer's disease.
Biochemical and Physiological Effects:
DMEM has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. DMEM has also been shown to enhance cognitive function and improve memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of DMEM is its potential as a drug candidate for the treatment of various diseases. DMEM has also shown promise as a research tool in neuroscience and cancer research. However, the synthesis of DMEM is a multistep process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities. Additionally, the mechanism of action of DMEM is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of DMEM. One potential direction is the further exploration of its potential as a drug candidate for the treatment of various diseases. Another potential direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods for DMEM could make it more accessible for research purposes.
Synthesis Methods
The synthesis of DMEM involves several steps, including the synthesis of 1-ethylindole-3-carboxylic acid, the formation of the amide bond between 1-ethylindole-3-carboxylic acid and (2,6-dimethylmorpholin-4-yl)amine, and the reduction of the resulting amide to form DMEM. The synthesis of DMEM is a multistep process that requires specialized equipment and expertise.
Scientific Research Applications
DMEM has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, DMEM has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, DMEM has been studied for its potential as a neuroprotective agent and its ability to enhance cognitive function. In cancer research, DMEM has been studied for its potential as a chemotherapeutic agent.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1-ethylindol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-18-11-15(14-7-5-6-8-16(14)18)17(20)19-9-12(2)21-13(3)10-19/h5-8,11-13H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCPPKZCFIVZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-(1-ethylindol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)
![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)


![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)




![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)

![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)